叔丁基对氨基苯甲酸酯

描述

Synthesis Analysis

The synthesis of tert-butyl substituted aromatic compounds can involve various strategies. For instance, the synthesis of 2-aminobenzophenones is achieved through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite, which acts as a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation . Another synthesis approach involves the use of bismuth-based C-H bond activation and CO2 insertion chemistry to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid . These methods highlight the versatility of tert-butyl groups in facilitating regioselective transformations and introducing steric bulk to the aromatic compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds can be significantly affected by the presence of the bulky tert-butyl groups. For example, the introduction of asymmetric di-tert-butyl groups in polyimides leads to an increase in interchain distance and a decrease in intermolecular force and packing ability . The crystal structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate reveals that the compound crystallizes in an orthorhombic lattice with specific unit cell parameters, and the structure is stabilized by intermolecular interactions .

Chemical Reactions Analysis

The tert-butyl group can influence the reactivity of aromatic compounds in various chemical reactions. For instance, tert-butyl aroylperbenzoates undergo photolysis, leading to the formation of singlet and triplet states and aroylphenyl radicals, which can participate in further reactions . The presence of tert-butyl groups can also affect the solubility and reactivity of polyimides and poly(bisbenzothiazole)s, as seen in the synthesis of novel polymers with tert-butyl side groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted aromatic compounds are influenced by the steric effects of the tert-butyl groups. Polyimides containing tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The thermal stability of these compounds is also noteworthy, with decomposition temperatures ranging from 495 to 534°C in nitrogen for certain poly(bisbenzothiazole)s . The tert-butyl group's influence on solubility and stability is a key factor in the design of materials with specific desired properties.

科学研究应用

在药物化学中的合成和表征

叔丁基对氨基苯甲酸酯在合成各种生物活性化合物中起着关键中间体的作用。例如,它在合成靶向mTOR的PROTAC分子中发挥着关键作用,mTOR是癌症研究中的重要靶点(Zhang et al., 2022)。此外,其衍生物,如携带N-苯基马来酰亚胺和N-苯基琥珀酰亚胺基团的1,2,4-噁二唑类似物,在体外显示出有希望的抗肿瘤活性,表明其在药物发现中的潜力(Maftei et al., 2013)。

催化和有机反应

在有机化学中,叔丁基对氨基苯甲酸酯衍生物被用于催化和各种合成反应。例如,叔丁基过苯酸酯已被用作室温Fujiwara-Moritani反应中对苯醌的替代品,突显了其在有机合成中的多功能性(Liu & Hii, 2011)。

材料科学和分子工程

在材料科学领域,与叔丁基对氨基苯甲酸酯相关的化合物被用于创造新型材料。例如,涉及修饰的叔丁基对氨基苯甲酸酯合成与铽离子的分子杂化物展示了其在创造发光材料中的应用(Yan & Zhao, 2005)。这展示了其在开发具有特定光学性能的新材料方面的潜力。

生物化学和代谢

在生物化学中,叔丁基对氨基苯甲酸酯衍生物的代谢和转化提供了对生物过程的见解。关于类似化合物代谢产物(如大鼠和人体中的3,5-二叔丁基-4-羟基甲苯)的研究为我们提供了有关身体对这些化学物质处理的宝贵信息(Daniel, Gage, & Jones, 1968)。

作用机制

Target of Action

Tert-Butyl 4-aminobenzoate is primarily used as a building block for the synthesis of antifolates . Antifolates are a class of compounds that inhibit the function of folic acid, a vitamin that plays a crucial role in cell division and growth. By inhibiting the function of folic acid, antifolates can prevent the growth of rapidly dividing cells, such as cancer cells .

Mode of Action

The compound interacts with its targets by mimicking the structure of folic acid, allowing it to bind to enzymes that normally use folic acid as a substrate . This prevents these enzymes from carrying out their normal function, which in turn disrupts the biochemical pathways that depend on them .

Biochemical Pathways

The primary biochemical pathway affected by tert-Butyl 4-aminobenzoate is the folate pathway, which is involved in the synthesis of nucleotides, the building blocks of DNA and RNA . By inhibiting this pathway, the compound can disrupt the ability of cells to divide and grow .

Pharmacokinetics

Given its structural similarity to other antifolates, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely involve enzymatic breakdown and renal excretion .

Result of Action

The molecular and cellular effects of tert-Butyl 4-aminobenzoate’s action include the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, or programmed cell death . This can result in the inhibition of tumor growth in the case of cancer cells .

Action Environment

The action, efficacy, and stability of tert-Butyl 4-aminobenzoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs or compounds can affect its metabolism and excretion .

安全和危害

The safety information for “tert-Butyl 4-aminobenzoate” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

属性

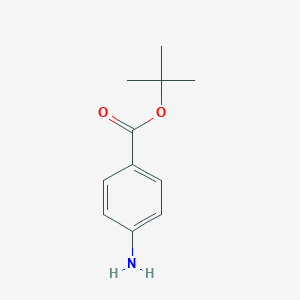

IUPAC Name |

tert-butyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYORUZMJUKHKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283457 | |

| Record name | tert-Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18144-47-3 | |

| Record name | 18144-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of tert-Butyl 4-aminobenzoate in organic synthesis?

A1: tert-Butyl 4-aminobenzoate serves as a versatile building block in organic synthesis. One notable application is its use in palladium-catalyzed amination reactions. [] This method enables the efficient synthesis of various N-substituted derivatives of tert-butyl 4-aminobenzoate. [] These derivatives can be further modified and utilized in the development of pharmaceuticals, agrochemicals, and other valuable compounds.

Q2: How does the structure of tert-Butyl 4-aminobenzoate contribute to its reactivity?

A2: The structure of tert-butyl 4-aminobenzoate features both an electron-donating amine group and an electron-withdrawing ester group on the benzene ring. This combination influences the reactivity of the molecule in several ways:

- Nucleophilic Aromatic Substitution: The electron-withdrawing ester group activates the benzene ring towards nucleophilic aromatic substitution reactions. This allows for the displacement of suitable leaving groups, such as halogens, by nucleophiles like amines. []

- Palladium-Catalyzed Coupling: The presence of the amine group provides a site for coordination with transition metal catalysts, such as palladium. This enables the molecule to participate in palladium-catalyzed coupling reactions, like the Buchwald-Hartwig amination, leading to the formation of new carbon-nitrogen bonds. []

Q3: Can you provide an example of how tert-Butyl 4-aminobenzoate has been used in the development of biologically active compounds?

A3: One example is the synthesis of 1,4-naphthoquinone derivatives with antiproliferative activity against human cervical cancer cells. [] Researchers reacted 2,3-dichloro-1,4-naphthoquinone with various amines, including tert-butyl 4-aminobenzoate. [] This reaction yielded a series of N-substituted 1,4-naphthoquinone derivatives that exhibited varying degrees of antiproliferative activity. [] This highlights the potential of using tert-butyl 4-aminobenzoate as a building block for creating compounds with potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。